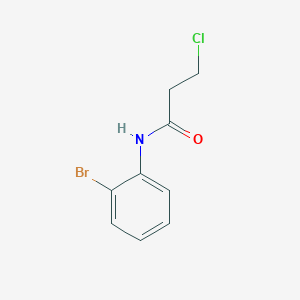![molecular formula C7H7N3S B2954001 5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine CAS No. 1379222-60-2](/img/structure/B2954001.png)
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
Target of Action
Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- is a compound that has been reported to possess a broad spectrum of pharmacological activities . It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) with an IC50 of 3.6 nM . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .
Mode of Action
The compound interacts with its target, PI3K, by binding to the kinase domain, which inhibits the enzymatic activity and prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This results in the inhibition of the downstream AKT/mTOR signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- is the PI3K/AKT/mTOR pathway. This pathway is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, thereby inhibiting mTOR, which leads to a decrease in protein synthesis and cell proliferation .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- can lead to a decrease in cell proliferation and survival, making it a potential candidate for the treatment of diseases characterized by overactive PI3K/AKT/mTOR signaling, such as certain types of cancer .
Biochemische Analyse
Biochemical Properties
Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and multifaceted, involving a variety of molecular mechanisms .
Cellular Effects
Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
At the molecular level, Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Thiazolo[5,4-b]pyridin-2-amine, 5-methyl- and any effects on its activity or function are complex and involve a variety of factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazolo[5,4-B]pyridine derivatives in moderate to good yields. The structures of the newly synthesized compounds are confirmed using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
the general approach involves multi-step synthesis starting from commercially available substances, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and arylidenemalononitrile. Reaction conditions often involve solvents like ethanol and specific temperature and pressure settings to optimize yields .
Major Products
The major products formed from these reactions include various thiazolo[5,4-B]pyridine derivatives, which are characterized by their unique structural and functional properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-B]pyridines: These compounds share a similar thiazole-pyridine fused ring structure and exhibit comparable biological activities.
Pyrano[2,3-D]thiazoles: These compounds also feature a fused heterocyclic ring system and are used in various medicinal and industrial applications.
Uniqueness
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This structural feature enhances its biological activity and makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
5-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVMRBLTLLQGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Oxan-2-ylmethoxy)methyl]aniline](/img/structure/B2953920.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2953921.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2953923.png)
![tert-butylN-{[4-(aminomethyl)oxolan-2-yl]methyl}carbamate](/img/structure/B2953924.png)
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)
![N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2953928.png)





![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide](/img/structure/B2953940.png)
